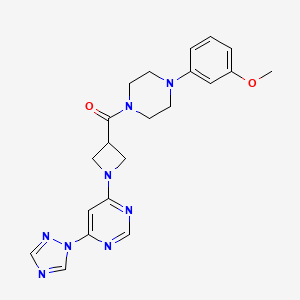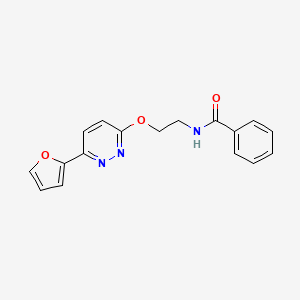
(Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through the reaction of a thioamide with an α-haloketone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazolidinone intermediate with 2-chlorobenzyl chloride in the presence of a base, such as triethylamine or pyridine.
Formation of the Hydrazono Group: The hydrazono group is formed through the condensation of the thiazolidinone intermediate with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the hydrazono group, converting it to a hydrazine derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorobenzyl and chlorobenzylidene groups can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base, such as triethylamine or pyridine.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also used as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory and anticancer effects may involve the inhibition of key enzymes, such as cyclooxygenase and matrix metalloproteinases, as well as the modulation of signaling pathways, such as NF-κB and MAPK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-5-(2-chlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one: Similar structure but with a methyl group instead of a chlorine atom.
(Z)-5-(2-chlorobenzyl)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one: Similar structure but with a nitro group instead of a chlorine atom.
(Z)-5-(2-chlorobenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness
The uniqueness of (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two chlorobenzyl groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2Z)-5-[(2-chlorophenyl)methyl]-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-7-5-11(6-8-13)10-20-22-17-21-16(23)15(24-17)9-12-3-1-2-4-14(12)19/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIAVEZHVTYOOR-KEBDBYFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)Cl)/S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


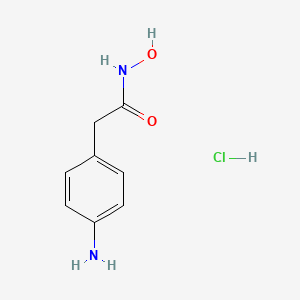
![3-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2379870.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)
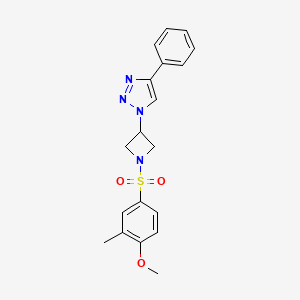
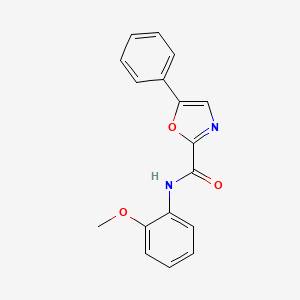

![6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2379878.png)

